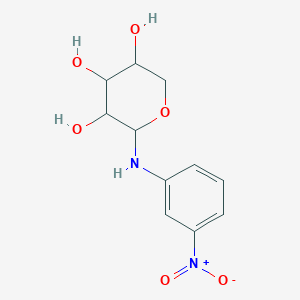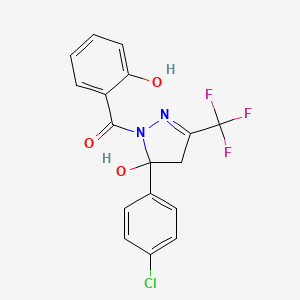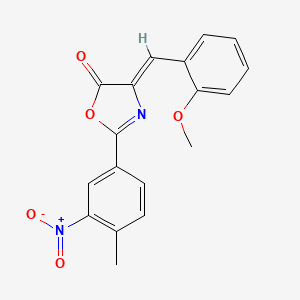![molecular formula C22H25ClF2N2O2 B4967419 N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide is a selective antagonist of the dopamine D2 receptor. It has been shown to block the binding of dopamine to the D2 receptor, which leads to a decrease in dopamine signaling in the brain. This decrease in dopamine signaling is thought to be responsible for the antidepressant, anxiolytic, and analgesic effects of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to increase levels of the neurotransmitters serotonin and norepinephrine in the brain. It has also been shown to increase the activity of certain brain regions involved in mood regulation and pain perception.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide for lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide is its relatively low potency compared to other dopamine D2 receptor antagonists. This can make it more difficult to achieve the desired effects in experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide. One area of interest is in the development of more potent dopamine D2 receptor antagonists based on the structure of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide. Another area of interest is in the use of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide as a tool to study the role of dopamine signaling in various physiological and pathological conditions. Finally, there is potential for N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide to be developed as a therapeutic agent for the treatment of depression, anxiety, and pain.
Synthesis Methods
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide was first synthesized by scientists at Johnson & Johnson Pharmaceutical Research and Development in 2006. The synthesis method involves a series of chemical reactions starting from 2-chlorobenzaldehyde, which is converted to the intermediate 2-(difluoromethoxy)benzylamine. This intermediate is then reacted with 4-piperidinone to produce the final product, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide.
Scientific Research Applications
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, psychiatry, and pain management. In particular, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF2N2O2/c23-18-6-2-3-7-19(18)26-21(28)10-9-16-11-13-27(14-12-16)15-17-5-1-4-8-20(17)29-22(24)25/h1-8,16,22H,9-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPUFLFSYGMXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)
![4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967371.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)

![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)